molecular formula C13H10F4O2 B13586676 2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid

2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid

Cat. No.: B13586676
M. Wt: 274.21 g/mol
InChI Key: XWQRKJWSUIGQDE-UHFFFAOYSA-N
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Description

2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique three-dimensional structure, which makes them valuable in medicinal chemistry as bioisosteres for benzene rings. The presence of fluorine and trifluoromethyl groups further enhances the compound’s stability and lipophilicity, making it an attractive candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[1.1.1]pentane precursor.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioisostere in drug design, replacing benzene rings to improve drug properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and metabolic stability, leading to prolonged biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
  • 2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The position of the trifluoromethyl group influences the compound’s electronic distribution and steric profile, making it a valuable scaffold in drug design.

This article provides a comprehensive overview of 2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C13H10F4O2

Molecular Weight

274.21 g/mol

IUPAC Name

2-fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H10F4O2/c14-9-11(5-12(9,6-11)10(18)19)7-2-1-3-8(4-7)13(15,16)17/h1-4,9H,5-6H2,(H,18,19)

InChI Key

XWQRKJWSUIGQDE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2F)C(=O)O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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